Hexyl 2-amino-3-methylbenzoate
Description
Hexyl 2-amino-3-methylbenzoate is an ester derivative of 2-amino-3-methylbenzoic acid, featuring a hexyl chain esterified to the carboxylic acid group. This compound combines aromatic, amino, and ester functionalities, which confer unique physicochemical properties. For instance, describes the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide via reactions between 3-methylbenzoyl chloride and amino alcohols, suggesting that esterification of 2-amino-3-methylbenzoic acid with hexanol under similar conditions (e.g., acid catalysis) could yield the target compound .
Key structural features include:
- Aromatic ring: Substituted with an amino (-NH₂) group at position 2 and a methyl (-CH₃) group at position 2.
- Ester group: A hexyl chain (C₆H₁₃) attached via an ester linkage.
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
hexyl 2-amino-3-methylbenzoate |
InChI |
InChI=1S/C14H21NO2/c1-3-4-5-6-10-17-14(16)12-9-7-8-11(2)13(12)15/h7-9H,3-6,10,15H2,1-2H3 |
InChI Key |
ITOQPZFEKLBSIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=CC(=C1N)C |
Origin of Product |
United States |
Chemical Reactions Analysis
Bromination Reactions
Hexyl 2-amino-3-methylbenzoate undergoes electrophilic aromatic substitution (EAS) at the para position relative to the amino group due to its strong activating effect. Bromination is achieved using hydrogen bromide (HBr) and hydrogen peroxide (H₂O₂) under mild conditions:
Reaction Conditions
-
Reagents : 48% HBr (1.3 eq), 30% H₂O₂ (1.5 eq)
-
Solvent : Water (aqueous medium)
-
Temperature : Room temperature
-
Time : Reaction completion monitored by LC (<0.3% starting material)
Outcome :
| Starting Material | Product | Yield | Purity (HPLC) |
|---|---|---|---|
| This compound | Hexyl 2-amino-5-bromo-3-methylbenzoate | 78.8% | >99% |
This reaction introduces a bromine atom at the 5-position, enabling further functionalization (e.g., cyanation or coupling) .
Cyanation Reactions
The brominated derivative undergoes nucleophilic aromatic substitution (NAS) with copper cyanide (CuCN) to form a nitrile group:
Reaction Conditions
-
Reagents : CuCN (1.4 eq)
-
Solvent : N-methylpyrrolidone (NMP)
-
Temperature : 170°C
-
Time : 4–6 hours
Outcome :
| Starting Material | Product | Yield | Purity (HPLC) |
|---|---|---|---|
| Hexyl 2-amino-5-bromo-3-methylbenzoate | Hexyl 2-amino-5-cyano-3-methylbenzoate | 82.7% | 77.0% |
The moderate purity reflects challenges in removing copper byproducts .
Amidation Reactions
The ester group in this compound is susceptible to aminolysis under alkaline conditions, yielding benzamide derivatives:
Reaction Conditions
-
Reagents : Methylamine (40% in methanol, excess), NaOMe (catalytic)
-
Solvent : Methanol
-
Temperature : Room temperature
-
Time : 18 hours
Outcome :
| Starting Material | Product | Yield | Purity (HPLC) |
|---|---|---|---|
| Hexyl 2-amino-5-cyano-3-methylbenzoate | 2-Amino-5-cyano-N,3-dimethylbenzamide | 50.5% | 94.6% |
This reaction demonstrates the ester’s reactivity toward nucleophilic attack by amines .
Stability Under Synthetic Conditions
This compound exhibits stability in:
Comparison with Similar Compounds
Structural and Functional Group Analysis
Hexyl 2-amino-3-methylbenzoate belongs to the broader class of benzoate esters and aminobenzoates. Below is a comparison with key analogs:
Key Observations :
- Polarity: The amino group in this compound increases polarity compared to non-amino esters like hexyl benzoate, likely reducing volatility and enhancing solubility in polar solvents.
- Odor: While hexyl benzoate and hexyl butyrate contribute to plant-derived fragrances , the amino group in this compound may introduce less pleasant or medicinal odors, though specific data are lacking.
- Synthetic Utility: Analogous to methyl 3-amino-4-hydroxybenzoate (), the amino group in this compound could enable cyclization or coordination chemistry, useful in drug design or catalysis .
Physicochemical Properties
Insights :
- The amino and methyl substituents on the aromatic ring likely elevate the melting point compared to simpler esters like hexyl benzoate.
Q & A
Q. What computational tools predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Molecular docking (AutoDock, Schrödinger) models binding affinities. MD simulations (GROMACS) assess stability of ligand-receptor complexes. QSAR models correlate structural features (logP, H-bond donors) with activity .
Data Contradiction and Optimization
Q. How should discrepancies in reported bioactivity (e.g., IC₅₀ values) across studies be analyzed?
Q. What optimization approaches improve the scalability of this compound synthesis without compromising yield?
- Transition from batch to flow chemistry for better heat/mass transfer. Use immobilized lipases for greener catalysis. DOE (Design of Experiments) identifies optimal parameter combinations (e.g., temperature, catalyst loading) .
Safety and Regulatory Considerations
Q. What toxicity mitigation strategies are advised for in vivo studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
